5-Bromouridine 5'-triphosphate sodium
Description
Strategies for Cellular Uptake of BrUTP
Several physical and chemical methods have been developed to overcome the cell membrane barrier for the delivery of nucleotides like BrUTP. The choice of method often depends on the cell type, the specific experimental question, and the required efficiency of delivery.
Microinjection is a direct physical method that uses a fine glass micropipette to deliver substances into individual living cells. microbenotes.comsutter.com This technique offers precise control over the amount of material delivered and the specific cellular compartment (cytoplasm or nucleus) targeted. microbenotes.comnih.gov
The procedure is performed under a microscope, where a holding pipette immobilizes the target cell while the micropipette, loaded with the BrUTP solution, penetrates the cell membrane to inject its contents. microbenotes.com The injection volume is critical and should typically not exceed 5-10% of the total cell volume to avoid morphological changes and maintain cell viability. cancer.gov To optimize the technique, a fluorescent dye like Rhodamine can be co-injected to visualize the distribution and volume of the injected solution. cancer.gov Following injection, cells are incubated for a defined period (e.g., 5 to 60 minutes) to allow for the incorporation of BrUTP into nascent RNA transcripts before being fixed for analysis. cancer.gov This method is highly effective for single-cell analyses and has been used to study the dynamics of transcription and splicing by visualizing BrUTP incorporation. nih.gov
Table 1: Key Parameters for Microinjection of BrUTP
This table summarizes typical parameters used in microinjection protocols for delivering BrUTP into mammalian cells based on established methodologies.
| Parameter | Description | Typical Value/Range | Source |
| Micropipette Tip Diameter | The size of the needle opening, crucial for minimizing cell damage. | ~0.5 µm | microbenotes.com |
| Injection Volume | The volume of BrUTP solution delivered into a single cell. | < 5-10% of cell volume | cancer.gov |
| Injection Pressure | The pressure used to expel the solution from the micropipette. | 10 - 20 psi | sdbonline.org |
| Incubation Time Post-Injection | The period allowed for BrUTP to be incorporated into RNA. | 5 - 60 minutes | cancer.gov |
| Target Cells | Best suited for large, adherent cells with a pronounced nucleus. | PtK1, MDBK, CHO | sutter.com |
Cell permeabilization involves transiently creating pores in the plasma membrane, allowing molecules from the extracellular environment to enter the cell. This approach can be used to load a population of cells with BrUTP simultaneously.
One common agent for this purpose is Streptolysin O (SLO) , a bacterial pore-forming toxin. pnas.org SLO creates large pores (up to 35 nm in diameter) in the plasma membrane, allowing the passive diffusion of macromolecules. pnas.orgnih.gov The process is typically performed in a calcium-free medium to allow pore formation, and resealing of the membrane is initiated by the re-addition of calcium. pnas.org This method has been shown to be effective for delivering proteins and other molecules into various cell lines while maintaining cell viability and the capacity to proliferate after resealing. researchgate.netmdpi.com
Another method involves the use of detergents, such as Triton X-100 . This non-ionic surfactant can permeabilize cell membranes, but its use for delivering molecules into living cells is less common as it can be harsh and may disrupt intracellular structures. ptglab.comabcam.com Protocols using Triton X-100 are well-established for intracellular antibody staining in fixed cells, where maintaining long-term viability is not a concern. ptglab.comcellsignal.com For delivery into live cells, milder permeabilization agents or reversible methods are generally preferred. nih.govnih.gov
Table 2: Comparison of Permeabilization Agents
This table outlines the characteristics of common permeabilization agents used for intracellular delivery.
| Agent | Mechanism of Action | Key Features | Suitability for Live-Cell BrUTP Delivery | Source |
| Streptolysin O (SLO) | Forms large, stable pores in the plasma membrane. | Pore formation is controlled; membrane can be resealed with Ca²⁺, preserving cell viability. | High; allows delivery to populations of cells that can recover. | pnas.org, researchgate.net |
| Triton X-100 | Non-ionic detergent that solubilizes membrane lipids. | Can partially dissolve nuclear membranes; effective but often harsh. | Low; primarily used for fixed-cell staining, as it can compromise cell integrity. | ptglab.com, abcam.com |
Cationic liposome-mediated transfection, or lipofection, is a widely used chemical method for introducing nucleic acids into cells. youtube.com This technique employs liposomes, which are vesicles composed of cationic lipids. These positively charged lipids spontaneously form complexes, known as lipoplexes, with negatively charged molecules like nucleotide triphosphates. nih.goviiste.org
Osmotic shock is a method that utilizes changes in extracellular osmotic pressure to induce transient membrane permeability. Cells are first equilibrated in a hypertonic solution, causing them to shrink as water exits the cell. They are then rapidly transferred to a hypotonic solution containing the molecule to be loaded, such as BrUTP. The osmotic gradient drives water rapidly into the cells, causing them to swell. This swelling is believed to temporarily stretch the plasma membrane, creating transient pores that allow for the uptake of extracellular molecules.
While this method has been used to release periplasmic proteins from bacteria, its application for loading molecules into mammalian cells must be carefully controlled to prevent irreversible cell lysis. researchgate.net Hyperosmotic stress itself can significantly impact cellular processes, including inducing a reversible cell cycle arrest, which must be considered when interpreting experimental results. nih.gov The delivery of nucleotide analogs via osmotic minipumps is a more controlled, long-term in vivo approach, but the principle of cellular uptake still relies on the analog crossing the cell membrane. nih.gov
Immunodetection of Incorporated BrUTP
After successful delivery and incorporation into RNA, the brominated nucleoside can be detected using immunological techniques. This allows for the specific visualization and quantification of newly synthesized RNA.
The primary tool for detecting incorporated BrUTP is a monoclonal antibody raised against its deoxynucleoside counterpart, 5-bromo-2'-deoxyuridine (B1667946) (BrdU). abcam.com BrdU is a thymidine (B127349) analog widely used to label newly synthesized DNA during S-phase of the cell cycle. bio-rad-antibodies.com The structural similarity between bromouridine (BrU) and bromodeoxyuridine (BrdU) is significant enough that most anti-BrdU antibodies exhibit strong cross-reactivity with BrU incorporated into RNA. nih.govmblintl.com
This cross-reactivity is the cornerstone of BrU-based transcription analysis. caltagmedsystems.co.uk Researchers can pulse-label cells with BrUTP, fix them, and then use anti-BrdU antibodies for detection via immunofluorescence microscopy or immunoprecipitation. nih.govnih.gov For immunofluorescence, the antibody binding reveals the subcellular sites of active transcription. researchgate.net For immunoprecipitation, often used in techniques like BRIC (Bromouridine Immunoprecipitation Chase), the antibody is used to specifically capture BrU-labeled RNA from total cellular RNA. caltagmedsystems.co.uk The isolated RNA can then be quantified by RT-qPCR or analyzed by sequencing to measure the stability and decay rates of specific transcripts. mblintl.comcaltagmedsystems.co.uk The high specificity of certain anti-BrdU antibody clones for both BrdU and BrU, with no cross-reactivity to other analogs like EdU, makes it a powerful and specific tool for distinguishing between DNA and RNA synthesis. exbio.cz
Considerations for Antibody Diffusion and Staining Efficiency
The efficacy of detecting BrU-labeled RNA is critically dependent on antibody performance, encompassing factors like antibody diffusion, concentration, and incubation conditions, which must be optimized to ensure specific and robust staining with minimal background. rndsystems.com
Several variables influence the success of immunostaining for BrU-labeled RNA:
Antibody Selection and Specificity: The primary antibody's specificity for the bromouridine epitope is paramount. rndsystems.com Both monoclonal and polyclonal antibodies can be used, with the latter potentially recognizing multiple epitopes and being more stable across varied conditions. histobiolab.com It is crucial to use antigen affinity-purified antibodies to reduce background staining and enhance reproducibility. rndsystems.com
Tissue/Cell Permeabilization: For intracellular detection, cell membranes and nuclear envelopes must be adequately permeabilized to allow antibody entry. The choice and concentration of detergents (e.g., Triton X-100) are critical and must be optimized for the cell type under investigation. nih.govbiorxiv.org
Antibody Concentration and Incubation: Optimizing the primary antibody concentration is a key step to achieve a strong signal-to-noise ratio. youtube.com This involves performing a titration to find the dilution where the specific signal is maximized and background is minimized. youtube.combosterbio.com Incubation time and temperature are also crucial; longer incubations at lower temperatures (e.g., overnight at 4°C) are often used to promote specific binding. rndsystems.com
Tissue Penetration: In tissue samples, antibody penetration can be a significant challenge. The density of the target epitope can influence diffusion; for instance, antibodies may penetrate dense cell layers less effectively. biorxiv.org For thick samples, methods to enhance antibody penetration, such as pressurized immunohistochemistry, may be necessary to achieve uniform staining. biorxiv.org The diffusion of an antibody in brain tissue, for example, can be hindered and reduced by nearly a factor of 10 compared to its diffusion in a free solution. nih.gov
Antigen Retrieval: Although more commonly associated with formalin-fixed paraffin-embedded tissues, some form of antigen retrieval may be necessary to unmask the BrU epitope, especially if the RNA is complexed with proteins. youtube.com The optimal retrieval method is antibody-specific. youtube.com
Table 1: Factors Influencing Antibody Staining Efficiency for BrU Detection
| Factor | Consideration | Impact on Staining | Optimization Strategy |
|---|---|---|---|
| Antibody Specificity | Ensures the antibody binds only to the BrU epitope and not to other cellular components. | High specificity reduces background and false-positive signals. | Use antigen affinity-purified antibodies; validate using controls. rndsystems.com |
| Antibody Concentration | The amount of antibody used in the staining protocol. | Too high can cause non-specific binding and high background; too low results in a weak or absent signal. | Perform serial dilutions (titration) to find the optimal concentration. youtube.combosterbio.com |
| Incubation Time & Temperature | Duration and thermal conditions for antibody binding. | Longer, colder incubations (e.g., overnight at 4°C) often enhance specific binding over background. rndsystems.com | Test different time points (e.g., 1 hour at room temperature vs. overnight at 4°C). youtube.com |
| Tissue/Cell Permeabilization | Treatment to make cell membranes permeable to antibodies. | Insufficient permeabilization prevents antibody access to intracellular targets, leading to no signal. | Optimize detergent type and concentration for the specific cell or tissue type. |
| Antigen Density | Concentration of the target epitope (BrU) within the sample. | High antigen density can impede antibody diffusion into deeper tissue layers, causing uneven staining. biorxiv.orgnih.gov | Adjust antibody concentration and incubation time; consider advanced penetration techniques for thick samples. biorxiv.org |
Ancillary Reagents and Experimental Controls
To ensure that the signal detected in BrUTP labeling experiments corresponds specifically to newly transcribed RNA, a series of controls and ancillary reagents are indispensable. These controls are designed to verify the specificity of BrUTP incorporation and the nature of the labeled molecule.
Transcriptional Inhibitors (e.g., Actinomycin D, Alpha-Amanitin) for Specificity Verification
A critical control to validate that BrUTP is incorporated during transcription is to pre-treat cells with a transcriptional inhibitor. If BrUTP labeling is dependent on transcription, its signal should be abolished or significantly reduced in the presence of such inhibitors.
Actinomycin D: This inhibitor functions by intercalating into DNA, which prevents the unwinding of the double helix and thereby inhibits the activity of DNA-dependent RNA polymerases. nih.gov At low concentrations, it effectively blocks transcription without majorly affecting DNA replication or protein synthesis. nih.gov Its use in mRNA stability assays is common, where it is added to halt the synthesis of new mRNA, allowing for the measurement of decay rates of pre-existing transcripts. nih.gov In the context of a BrUTP assay, treating cells with Actinomycin D prior to adding the BrUTP label serves as a crucial negative control. The absence of a BrU signal would confirm that incorporation is dependent on active transcription.
Alpha-Amanitin (α-Amanitin): This toxin is a highly specific inhibitor of RNA polymerase II and, at higher concentrations, RNA polymerase III. uwec.edunih.gov It binds to the polymerase and blocks the translocation step of transcription, reducing the rate of nucleotide incorporation from thousands to just a few per minute. uwec.edunih.gov Because of its potent and specific inhibition of mRNA synthesis (a product of RNA polymerase II), α-amanitin is an excellent tool for verifying that the BrUTP signal originates from newly transcribed pre-mRNAs. nih.govresearchgate.net Comparing the BrUTP signal in untreated cells versus those treated with α-amanitin can confirm the transcriptional origin of the labeled RNA. nih.gov
Table 2: Research Findings on Transcriptional Inhibitors for Specificity Verification
| Inhibitor | Mechanism of Action | Target Polymerase(s) | Application in BrUTP Assay Verification | Reference |
|---|---|---|---|---|
| Actinomycin D | Intercalates into DNA, preventing its unwinding and blocking polymerase activity. | All RNA Polymerases (I, II, and III). | Used as a general transcription inhibitor. Pre-treatment should abolish the BrUTP signal, confirming dependence on new RNA synthesis. | nih.gov |
| Alpha-Amanitin (low conc.) | Binds to RNA Polymerase II and inhibits its translocation along the DNA template. | RNA Polymerase II. | Specifically verifies that the BrUTP signal comes from Pol II transcripts (e.g., mRNA). | nih.gov |
| Alpha-Amanitin (high conc.) | Inhibits translocation of RNA Polymerase II and III. | RNA Polymerase II and III. | Verifies that the BrUTP signal comes from Pol II and Pol III transcripts (e.g., mRNA, 5S rRNA, tRNA). | nih.gov |
Ribonuclease Sensitivity Assays
To confirm that the BrUTP analog has been incorporated into an RNA polymer and not into DNA or exists as a free nucleotide, a ribonuclease (RNase) sensitivity assay is performed. This involves treating the fixed and permeabilized cells, or the extracted nucleic acids, with RNases.
If the BrUTP is part of an RNA molecule, treatment with RNases (such as RNase A, which cleaves single-stranded RNA) should degrade the RNA and thus eliminate the immunodetectable signal. harvard.eduresearchgate.net The persistence of a signal after RNase treatment would suggest that the labeling is non-specific or that the BrUTP has been incorporated into a molecule other than RNA. Conversely, the labeled RNA should be insensitive to treatment with deoxyribonuclease (DNase) I, which degrades DNA. researchgate.net A significant reduction in the BrU signal following RNase treatment, but not DNase treatment, provides strong evidence for the specific incorporation of BrUTP into newly synthesized RNA. harvard.eduresearchgate.net
Properties
CAS No. |
161848-60-8 |
|---|---|
Molecular Formula |
C9H14BrN2NaO15P3 |
Molecular Weight |
586.03 g/mol |
InChI |
InChI=1S/C9H14BrN2O15P3.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);/t4-,5-,6-,8-;/m1./s1 |
InChI Key |
AQAYOSVTWCFXNA-HCXTZZCQSA-N |
Origin of Product |
United States |
Biochemical Mechanisms of 5 Bromouridine 5 Triphosphate Brutp Incorporation
Substrate Recognition by RNA Polymerases
The ability of RNA polymerases to utilize BrUTP as a substrate is central to its application in molecular biology. This recognition is dependent on the structural and functional characteristics of the polymerase active site.
Eukaryotic RNA Polymerase Activity
In eukaryotic cells, three distinct RNA polymerases (Pol I, Pol II, and Pol III) are responsible for transcribing different classes of genes. Their ability to incorporate BrUTP varies, reflecting their specialized roles and substrate specificities.
RNA Polymerase II (Pol II) is the enzyme responsible for transcribing all protein-coding genes into messenger RNA (mRNA) and is a primary utilizer of BrUTP. nih.govjenabioscience.com The incorporation of BrUTP by Pol II allows for the labeling of pre-mRNA, which can then be detected using immunochemical methods with antibodies specific for the brominated base. researchgate.netnih.govnih.gov This technique has been instrumental in studying the localization of transcription sites within the nucleus and the dynamics of mRNA synthesis. nih.govnih.gov The fidelity of Pol II is crucial for accurate gene expression, and while it is a high-fidelity enzyme, the incorporation of analogs like BrUTP can be influenced by factors within the polymerase, such as the trigger loop, which plays a role in substrate selection. usc.edu Studies have shown that Pol II can be hyperphosphorylated in response to DNA lesions, a process that is linked to transcription and can be influenced by the presence of nucleotide analogs. ucsf.edu
RNA Polymerase I (Pol I) synthesizes the majority of ribosomal RNA (rRNA), while RNA Polymerase III (Pol III) transcribes transfer RNA (tRNA), 5S rRNA, and other small RNAs. nih.govwikipedia.orgnih.gov While BrUTP is a known substrate for eukaryotic RNA polymerases in general, the specific dynamics of its incorporation by Pol I and Pol III are less characterized compared to Pol II. researchgate.net Pol I is known for its high elongation rate, which is a key feature for the rapid production of rRNA needed for ribosome biogenesis. researchgate.net The regulation of Pol I transcription is tightly linked to cell growth and division. youtube.com
Pol III-transcribed genes are typically "housekeeping" genes with internal control sequences. wikipedia.org Interestingly, under certain conditions, Pol III has been shown to initiate transcription from Pol II promoters, highlighting a degree of flexibility in promoter recognition and polymerase function. nih.gov However, RNAs transcribed by Pol III are generally not substrates for the extensive processing pathways like splicing and polyadenylation that are characteristic of Pol II transcripts. nih.gov The incorporation of nucleotide analogs by Pol I and Pol III is an area of ongoing research, with studies on other analogs providing insights into the general principles of their substrate specificity. nih.govoup.comnih.gov
Viral RNA-Dependent RNA Polymerase Substrate Utilization
Many viruses with RNA genomes encode their own RNA-dependent RNA polymerase (RdRp) to replicate and transcribe their genetic material. These viral polymerases are also capable of incorporating nucleotide analogs, a property that is exploited for antiviral therapies. BrUTP can be used to label nascent viral RNA, which is particularly useful when host cell transcription is inhibited, allowing for the specific study of viral RNA synthesis. nih.gov
The efficiency of incorporation of nucleotide analogs like BrUTP by viral RdRps can vary significantly between different viruses. nih.gov This variability is often due to differences in the active site of the polymerase. nih.gov For many viral RdRps, the fidelity of nucleotide incorporation is inherently lower than that of cellular DNA polymerases, contributing to the high mutation rates observed in RNA viruses. nih.govnih.govneb.com The study of how these polymerases interact with analogs provides a basis for understanding their fidelity and for the development of antiviral drugs. nih.govpsu.edunih.gov
Kinetic Parameters of BrUTP Incorporation by RNA Polymerases
The efficiency with which an RNA polymerase incorporates BrUTP in place of its natural counterpart, UTP, can be described by kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). The K_m value reflects the substrate concentration at which the reaction rate is half of V_max, and a lower K_m generally indicates a higher affinity of the enzyme for the substrate.
Table 1: General Kinetic Observations for Nucleotide Analog Incorporation
| Polymerase Type | Observation | Reference |
| Eukaryotic RNA Polymerase II | Elongation rates in human cells are estimated between 1.25 and 1.75 kb/min. | nih.gov |
| Bacterial RNA Polymerase | A mutant with higher K_m for ATP and UTP showed a reduced RNA chain growth rate. | nih.gov |
| Viral RNA-Dependent RNA Polymerase | Fidelity of nucleotide incorporation is generally lower than cellular polymerases. | nih.govneb.com |
| General Polymerase Mechanism | Nucleotide addition is a multi-step process including binding, conformational change, catalysis, and translocation. | rsc.org |
Competitive Incorporation and Fidelity of Transcription
BrUTP competes with the endogenous UTP pool for incorporation into the growing RNA chain. The relative concentrations of BrUTP and UTP, as well as the kinetic preferences of the specific RNA polymerase, will determine the efficiency of BrUTP labeling. nih.gov The introduction of a modified nucleotide raises questions about the fidelity of transcription, as the polymerase must correctly select the analog opposite an adenine (B156593) in the DNA template and the presence of the analog in the transcript must not lead to errors in subsequent biological processes.
Table 2: Factors Influencing Transcription Fidelity with Nucleotide Analogs
| Factor | Description | Reference |
| Polymerase Proofreading | RNA polymerases possess intrinsic proofreading activities that can remove misincorporated nucleotides. | usc.edu |
| Substrate Selection | The active site of the polymerase, particularly structures like the trigger loop in Pol II, plays a key role in selecting the correct nucleotide. | usc.edu |
| Analog Structure | The chemical structure of the analog can influence its base-pairing properties and interaction with the polymerase active site. | oup.com |
| Cellular Nucleotide Pools | The relative concentrations of the analog triphosphate and the natural nucleotide triphosphate compete for incorporation. | nih.gov |
Differentiating RNA vs. DNA Incorporation Pathways of Uridine (B1682114) Analogs
The selective incorporation of uridine analogs into either RNA or DNA is a highly specific process governed by the distinct substrate requirements of the enzymes responsible for nucleic acid synthesis: RNA polymerases and DNA polymerases. The primary determinant for which pathway a uridine analog will enter is the sugar moiety attached to the nucleobase.
5-Bromouridine 5'-triphosphate (BrUTP) is a ribonucleoside triphosphate, meaning it contains a ribose sugar. This chemical structure makes it a direct analog of the natural ribonucleotide, Uridine 5'-triphosphate (UTP). glpbio.comcaymanchem.combiomol.com Consequently, BrUTP is recognized and utilized as a substrate by RNA polymerases during the process of transcription. biotium.comjenabioscience.com These enzymes catalyze the formation of phosphodiester bonds to incorporate ribonucleotides into a growing RNA chain, using a DNA template. quora.comwisc.edu The incorporation of BrUTP in place of UTP allows for the labeling of newly synthesized RNA (nascent RNA). wikipedia.orgsigmaaldrich.comnih.gov
Conversely, for an analog to be incorporated into DNA, it must be a deoxyribonucleoside triphosphate, containing a 2'-deoxyribose sugar. The classic example of this is 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), which, after cellular phosphorylation to 5-Bromo-2'-deoxyuridine triphosphate (BrdUTP), acts as an analog of thymidine (B127349) triphosphate (dTTP) and is incorporated into DNA during replication by DNA polymerases. nih.gov DNA polymerases are highly specific for deoxyribonucleoside triphosphates and will not typically incorporate ribonucleotides like BrUTP. nih.gov
The fidelity and efficiency of incorporation can vary among different polymerases and with different analogs. nih.govdntb.gov.ua Studies with other uridine analogs, such as pseudouridine (B1679824) and N1-methyl-pseudouridine, have shown that different RNA polymerases exhibit varying error rates and incorporation efficiencies. nih.govresearchgate.net However, the fundamental pathway selection remains stringent. For a ribonucleotide analog like BrUTP to be incorporated into DNA, it would first have to be converted into its deoxyribonucleotide form by cellular enzymes like ribonucleotide reductase. harvard.edu This enzymatic specificity ensures that BrUTP is channeled almost exclusively into the RNA synthesis pathway.
In experimental settings, this clear distinction is exploited. To specifically label viral RNA, for instance, the transcription inhibitor Actinomycin D can be used. Actinomycin D inhibits DNA-dependent RNA polymerases but does not affect viral RNA-dependent RNA polymerases, thus ensuring that BrUTP incorporation is a specific marker for viral RNA synthesis. alphavirus.org
The following table summarizes the key factors differentiating the incorporation pathways for uridine analogs.
| Feature | RNA Incorporation Pathway | DNA Incorporation Pathway |
| Primary Enzyme | RNA Polymerase quora.com | DNA Polymerase quora.com |
| Required Substrate Structure | Ribonucleoside Triphosphate (e.g., UTP, BrUTP) biotium.comchegg.com | Deoxyribonucleoside Triphosphate (e.g., dTTP, BrdUTP) nih.gov |
| Sugar Moiety | Ribose | 2'-Deoxyribose |
| Analog Example | 5-Bromouridine 5'-triphosphate (BrUTP) glpbio.com | 5-Bromo-2'-deoxyuridine triphosphate (BrdUTP) nih.gov |
| Biological Process | Transcription nih.gov | Replication nih.gov |
| Primer Requirement | Not required quora.com | Primer required quora.com |
| Proofreading | Generally absent quora.com | Present |
Applications of Brutp in Investigating Rna Synthesis and Cellular Dynamics
Real-Time Visualization of Nascent RNA Transcription
The ability to visualize nascent RNA in real-time has revolutionized our understanding of gene expression. BrUTP labeling, coupled with advanced microscopy techniques, allows researchers to pinpoint the exact locations of active transcription and observe how this activity changes in response to various cellular signals.
Immunofluorescence microscopy is a powerful technique that utilizes fluorescently labeled antibodies to detect specific molecules within a cell. When combined with BrUTP labeling, it enables the visualization of active transcription sites. The general procedure involves introducing BrUTP into cells, where it is incorporated into newly synthesized RNA. alphavirus.org These BrUTP-labeled RNA molecules are then detected using a primary antibody specific to bromouridine, followed by a secondary antibody conjugated to a fluorescent dye. alphavirus.orgnih.gov
This method has revealed that transcription does not occur randomly throughout the nucleus but is localized to discrete sites often referred to as "transcription factories." nih.gov These factories are enriched in RNA polymerase II and other necessary transcription factors. embopress.org Studies have shown that in actively transcribing cells, these sites are numerous and dispersed throughout the nucleoplasm. embopress.orgnih.gov However, in cells with low transcriptional activity, RNA polymerase II and other factors tend to congregate in larger, more defined structures known as nuclear speckles. embopress.orgnih.gov
| Experimental Step | Description | Purpose |
| Cell Permeabilization | Cells are treated with a mild detergent to make the cell membrane permeable. | To allow the entry of BrUTP into the cell. |
| BrUTP Incorporation | Permeabilized cells are incubated with BrUTP. | RNA polymerases incorporate BrUTP into newly synthesized RNA transcripts. |
| Fixation | Cells are treated with a fixative agent (e.g., paraformaldehyde). | To preserve cellular structures and immobilize the BrUTP-labeled RNA. nih.gov |
| Immunolabeling | Cells are incubated with a primary antibody against BrUTP, followed by a fluorescently labeled secondary antibody. | To specifically label the nascent RNA transcripts for visualization. alphavirus.org |
| Microscopy | The labeled cells are visualized using a fluorescence microscope. | To identify and localize the sites of active transcription. |
This table outlines the key steps in localizing active transcription sites using BrUTP and immunofluorescence microscopy.
For a more detailed view of transcription sites, immunoelectron microscopy is employed. This technique offers a much higher resolution than immunofluorescence microscopy, allowing for the visualization of the fine structural details of the nucleus. nih.govmolbiolcell.orgnih.govdntb.gov.ua In this method, the primary antibody against BrUTP is followed by a secondary antibody conjugated to electron-dense particles, such as colloidal gold. researchgate.net
Using this high-resolution approach, researchers have been able to identify perichromatin fibrils as the in situ form of nascent pre-mRNA transcripts. nih.govmolbiolcell.orgnih.gov These fibrils are located in the perichromatin regions of the nucleus and are associated with various transcription and RNA processing factors, including RNA polymerase II, splicing factors, and poly(A) polymerase. nih.govmolbiolcell.orgnih.gov This co-localization strongly suggests that transcription and pre-mRNA processing are tightly coupled events that occur on these perichromatin fibrils. nih.govmolbiolcell.orgnih.gov Furthermore, immunoelectron microscopy has shown that transcription occurs in a diffuse pattern rather than in large, concentrated foci. nih.govmolbiolcell.orgnih.gov
BrUTP labeling has been instrumental in studying the dynamic nature of transcription within different nuclear compartments, particularly the nucleolus and the nucleoplasm. The nucleolus is the primary site of ribosomal RNA (rRNA) synthesis, while the nucleoplasm is where messenger RNA (mRNA) and other non-coding RNAs are transcribed.
By pulse-labeling cells with BrUTP for varying lengths of time, researchers can track the synthesis and movement of RNA within the nucleus. Short pulses of BrUTP primarily label the dense fibrillar component of the nucleolus, confirming it as the site of rRNA transcription. nih.govmolbiolcell.orgnih.gov In the nucleoplasm, short pulses label the aforementioned perichromatin fibrils. nih.govmolbiolcell.orgnih.gov
Studies using BrUTP have also revealed that transcriptional activity is highly dynamic and can be modulated by various factors. For example, the inhibition of transcription with drugs like actinomycin D leads to a dramatic reorganization of nuclear components, including the segregation of nucleolar proteins and the formation of "nucleolar caps." nih.govresearchgate.net This demonstrates the intricate relationship between transcriptional activity and the structural organization of the nucleus. Furthermore, the localization of RNA polymerase II has been shown to be dependent on transcriptional activity; during periods of high activity, it is dispersed throughout the nucleoplasm, while during periods of low activity, it relocates to nuclear speckles. embopress.orgnih.gov
Analysis of Transcriptional Regulation and Elongation
Beyond visualizing transcription, BrUTP is a key reagent in assays designed to dissect the mechanisms of transcriptional regulation, including the rate of transcript elongation and the processes of promoter-proximal pausing and termination.
Nuclear run-on assays are a powerful tool for measuring the rate of transcription elongation. researchgate.net In these assays, nuclei are isolated from cells, which halts new transcription initiation. researchgate.net The isolated nuclei are then incubated with nucleotides, including BrUTP, allowing the already engaged RNA polymerases to "run on" and continue transcribing. researchgate.net The amount of BrUTP incorporated into specific transcripts over a given time is then measured, providing a direct assessment of the elongation rate for that gene.
The BrUTP-labeled nascent RNA can be purified and quantified using various methods, including hybridization to gene-specific probes or, more recently, by high-throughput sequencing in a technique known as Global Run-On sequencing (GRO-seq). wikipedia.org GRO-seq provides a genome-wide snapshot of transcriptional activity and has been instrumental in understanding the dynamics of RNA polymerase II. wikipedia.org
| Assay Type | Description | Key Information Obtained |
| In Vitro Nuclear Run-On | Isolated nuclei are incubated with BrUTP to label elongating transcripts. | Provides a measure of the average transcription elongation rate for specific genes. researchgate.net |
| In Situ Nuclear Run-On | Permeabilized cells are used, preserving the cellular architecture. | Allows for the study of transcription elongation in a more native context. |
| Global Run-On Sequencing (GRO-seq) | BrUTP-labeled nascent RNA is isolated and sequenced. | Offers a genome-wide view of transcriptionally engaged RNA polymerases and their elongation rates. wikipedia.org |
This table summarizes different types of nuclear run-on assays that utilize BrUTP to study transcription elongation.
Promoter-proximal pausing is a critical regulatory step in gene expression where RNA polymerase II initiates transcription but then pauses after transcribing a short stretch of RNA (typically 20-60 nucleotides). nih.gov BrUTP-based techniques have been crucial in studying this phenomenon. For instance, GRO-seq can map the precise locations of paused polymerases across the genome by identifying regions with a high density of short, BrUTP-labeled transcripts near the transcription start site.
The release of paused polymerase into productive elongation is a key control point for many genes, particularly those that need to be rapidly induced in response to stimuli. researchgate.net Studies have shown that for many genes, the release from pausing, rather than the initial recruitment of polymerase, is the rate-limiting step in transcription. researchgate.net
BrUTP is also used to investigate transcriptional termination. A modified run-on assay, known as the BrUTP-strand-specific transcription run-on (TRO) approach, has been developed to study termination defects. nih.gov This method can distinguish between polymerases that have correctly terminated and those that have read through the termination signal. nih.gov This is achieved by using strand-specific primers to amplify the BrUTP-labeled RNA, allowing researchers to determine if the polymerase is still actively transcribing downstream of the normal termination site. nih.gov
Investigating RNA Polymerase Kinetics and Processivity
5-Bromouridine 5'-triphosphate (BrUTP) serves as a critical tool for dissecting the mechanics of RNA polymerase, the central enzyme in transcription. By substituting for the natural uridine (B1682114) triphosphate (UTP), BrUTP is incorporated into nascent RNA transcripts, effectively tagging them for detection. nih.gov This labeling allows researchers to conduct detailed investigations into the kinetics—the speed of nucleotide addition—and the processivity—the ability of the polymerase to synthesize a long transcript without dissociating from the DNA template—of RNA polymerase II (Pol II). nih.gov
One powerful application is the transcription run-on (TRO) assay. nih.govresearchgate.net In this technique, cells are permeabilized, and BrUTP is added, allowing RNA polymerases that were already engaged in transcription to extend the nascent RNA chain. researchgate.net By isolating and quantifying the BrU-labeled RNA from specific gene regions, scientists can determine the density of actively transcribing polymerases across a gene. This provides insights into where polymerases pause, terminate, or move at different speeds. nih.gov For example, a strand-specific TRO approach using BrUTP can distinguish between the intended mRNA transcript and other non-coding RNA signals, offering a precise analysis of transcription termination defects. nih.govresearchgate.net
Studies using these methods have revealed that transcription elongation is a highly regulated process involving various factors that can influence both the speed and processivity of RNA Pol II. nih.gov The ability to track the incorporation of BrUTP in real-time or through pulse-chase experiments allows for the calculation of elongation rates. For instance, by following the "emerging wave" of BrUTP-labeled RNA after a specific stimulus, researchers can measure transcription speed across thousands of genes. nih.gov These kinetic studies are crucial for understanding how co-transcriptional processes, such as splicing, might influence the polymerase's movement along the DNA template. plos.org
Table 1: Selected Studies on RNA Polymerase Kinetics and Processivity Using BrUTP
| Research Focus | Experimental Approach | Model System | Key Findings |
|---|---|---|---|
| Transcription Termination | Strand-specific Transcription Run-on (TRO) with BrUTP nih.govresearchgate.net | Budding Yeast (Saccharomyces cerevisiae) | Demonstrated the role of specific proteins (e.g., Rna14, Kin28 kinase) in proper transcription termination by detecting BrUTP-labeled readthrough transcripts. researchgate.net |
| Elongation Rate Measurement | Global Run-On sequencing (GRO-seq) with BrUTP incorporation nih.gov | Human Cells | Enabled the measurement of RNA Pol II elongation rates, revealing speeds of approximately 3.5 kb/min following transcriptional activation. nih.gov |
| Co-transcriptional Splicing | BrUTP labeling and Pol II Chromatin Immunoprecipitation (ChIP) plos.org | Human Cells | Showed that transcription elongation kinetics proceed independently of ongoing splicing for the model genes studied. plos.org |
Characterization of RNA Processing and Transport
Nuclear-Cytoplasmic Shuttling of BrUTP-Labeled Transcripts
A fundamental aspect of gene expression in eukaryotes is the journey of messenger RNA (mRNA) from its site of synthesis in the nucleus to the cytoplasm, where it is translated into protein. nih.gov BrUTP is an invaluable reagent for visualizing and studying this nuclear-cytoplasmic shuttling of RNA transcripts. When BrUTP is introduced into cells, it is incorporated into newly synthesized RNA within the nucleus. nih.govnih.gov
Through a technique known as a pulse-chase experiment, the fate of these labeled transcripts can be tracked over time. Cells are first "pulsed" with BrUTP for a short period, labeling a cohort of nascent RNA. Then, the BrUTP is washed away and the cells are "chased" in a medium containing normal UTP. By fixing the cells at different time points during the chase and using immunofluorescence to detect the bromine tag, researchers can observe the movement of the labeled RNA. Initially, the signal is confined to the nucleus, but over time, it becomes increasingly prominent in the cytoplasm. tandfonline.com This directly visualizes the export of newly synthesized RNA from the nucleus. tandfonline.com
This method has been used to study how various factors and cellular conditions affect RNA transport. RNA-binding proteins (RBPs) play a central role in regulating multiple post-transcriptional processes, including the transport of mRNA. plos.orgnih.gov The shuttling of these RBPs themselves between the nucleus and cytoplasm is often linked to the abundance and transport of their target mRNAs. nih.govnih.gov By combining BrUTP labeling with techniques that identify specific RBPs, researchers can gain insights into the mechanisms that govern the export of specific transcripts and how this process is coordinated with other stages of gene expression. researchgate.net
Association with Ribonucleoprotein Complexes and Nuclear Compartments
Newly transcribed RNA does not exist as a naked molecule within the nucleus. Instead, it is immediately coated with a diverse array of RNA-binding proteins to form ribonucleoprotein (RNP) complexes. mdpi.com These complexes are crucial for every step of the RNA life cycle, including processing, transport, and translation. mdpi.comnih.gov BrUTP labeling provides a powerful method to study the composition and localization of these RNP complexes as they form on nascent transcripts.
Following microinjection or transfection of BrUTP into living cells, ultrastructural analysis reveals that newly synthesized, BrU-labeled RNA is primarily found in specific nuclear compartments known as perichromatin regions. nih.gov These nascent transcripts, visible as perichromatin fibrils, are associated with key components of the transcription and splicing machinery, including RNA polymerase II and small nuclear ribonucleoproteins (snRNPs), which are core components of the spliceosome. nih.gov
By coupling BrUTP labeling with immunoprecipitation (a technique called BrU-IP), researchers can isolate the newly synthesized RNA along with its associated proteins. nih.govnih.gov Subsequent analysis of the co-precipitated proteins can identify the specific factors that bind to transcripts at the moment of their synthesis. This approach provides a snapshot of the early RNP assembly process and has been instrumental in showing that splicing and other processing events are physically and functionally coupled to transcription. nih.gov Furthermore, some nuclear pore complex components (nucleoporins) have been found to associate with chromatin inside the nucleus, independent of the nuclear envelope, suggesting a role in regulating gene expression programs. nih.gov
BrUTP in Developmental Biology and Cellular Differentiation Studies
Monitoring Transcriptional Activation during Embryonic Development
Embryonic development is orchestrated by a precise and dynamic program of gene expression, starting with the activation of the embryonic genome. nih.govembopress.org Transcription factors play a pivotal role in this process, binding to specific DNA sequences to regulate gene activity. diva-portal.orgnih.gov BrUTP labeling offers a direct method to identify which genes are being actively transcribed at specific moments during the earliest stages of life.
By introducing BrUTP into embryos at defined developmental stages, such as the two-cell or four-cell stage, researchers can capture the very first wave of embryonic gene activation. nih.gov The incorporated BrUTP acts as a tag that allows for the isolation and identification of these newly made transcripts. This is particularly important for understanding the maternal-to-zygotic transition, a critical period when control of development shifts from maternal RNAs and proteins stored in the egg to new transcripts produced by the embryo's own genome. nih.gov
Combining BrUTP labeling with high-throughput sequencing provides a transcriptome-wide view of gene activation. This allows for the creation of detailed maps illustrating which genes are turned on, in what order, and in which cells as the embryo develops. embopress.org Such studies have provided deep insights into the roles of specific transcription factor families, like the Zf-C2H2 and HMG families, which are essential for regulating progenitor cell specification and differentiation during early embryogenesis. nih.gov
Analysis of Gene Expression Changes in Differentiated Cellular Lineages
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, a cornerstone of development and tissue maintenance. This process is driven by dynamic changes in gene expression. nih.govkhanacademy.org Distinguishing between changes in RNA synthesis and RNA degradation is crucial for understanding the regulatory networks that control differentiation. nih.gov BrUTP labeling allows researchers to focus specifically on the production of new transcripts, providing a clear picture of the transcriptional changes that drive cellular fate decisions. nih.gov
In studies of cellular differentiation, such as the differentiation of induced pluripotent stem cells (iPSCs) into cardiomyocytes, researchers can apply BrUTP at various time points throughout the process. nih.govuchicago.edu By capturing and analyzing the BrU-labeled RNA at each stage, they can identify genes that are up- or downregulated as cells commit to a specific lineage. researchgate.net This method can uncover key regulatory genes and transcription factors that act as master switches for differentiation. researchgate.net
For example, this approach can identify dynamic expression quantitative trait loci (eQTLs)—genetic variants that affect gene expression levels—that are active only during specific intermediate stages of differentiation. nih.gov These transient genetic effects, which might be missed by analyzing only mature cell types, can provide crucial insights into the genetic basis of complex traits and developmental diseases. nih.gov
Table 2: Applications of BrUTP in Developmental and Differentiation Studies
| Area of Study | Technique | Model System | Key Insights Gained |
|---|---|---|---|
| Embryonic Gene Activation | BrUTP labeling at specific cleavage stages nih.gov | Rat Embryos | Identification of the timing for the initiation of embryonic gene activation (e.g., at the late two-cell stage). nih.gov |
| Dynamic Gene Regulation | Time-series RNA sequencing of differentiating cells (can be combined with BrU-IP) nih.gov | Human iPSCs differentiating to Cardiomyocytes | Discovery of dynamic and nonlinear eQTLs that affect gene expression only at intermediate stages of differentiation. nih.gov |
| Lineage Specification | BrU-IP and analysis of specific gene clusters during differentiation researchgate.net | Mouse Embryonic Stem Cells | Identification of hierarchical deregulation events impacting hematopoiesis, pinpointing crucial transcription factors. researchgate.net |
Investigation of Viral Replication and Transcription Mechanisms
5-Bromouridine 5'-triphosphate (BrUTP) has emerged as a powerful tool for elucidating the intricacies of viral RNA synthesis and its dynamic interplay with the host cell machinery. As an analog of uridine triphosphate (UTP), BrUTP is incorporated into newly synthesized RNA transcripts by viral RNA-dependent RNA polymerases. alphavirus.org This labeling of nascent viral RNA allows for its subsequent detection using specific antibodies, providing a high-resolution snapshot of the spatial and temporal dynamics of viral replication and transcription. A key advantage of this technique is its ability to selectively visualize viral RNA synthesis, especially when used in conjunction with transcriptional inhibitors like Actinomycin D, which halts host cell DNA-dependent RNA synthesis without affecting most viral RNA-dependent RNA polymerases. alphavirus.org
Localization of Viral RNA Synthesis Factories
A fundamental application of BrUTP labeling is the identification and characterization of "viral factories," which are specialized intracellular compartments that concentrate viral proteins and nucleic acids to facilitate efficient replication. mdpi.com By pulse-labeling infected cells with BrUTP, researchers can pinpoint the precise subcellular locations where viral RNA synthesis occurs.
Studies utilizing BrUTP have revealed diverse localization patterns for these replication sites depending on the virus. For instance, in infections with positive-strand RNA viruses, replication is often compartmentalized within virus-induced membranous structures. mdpi.com In contrast, for many non-segmented negative-strand (NNS) RNA viruses, such as Vesicular Stomatitis Virus (VSV), the picture is more complex. Initial studies using BrUTP labeling in VSV-infected cells showed that primary mRNA synthesis occurs broadly throughout the cytoplasm. nih.gov However, as the infection progresses and viral proteins accumulate, RNA synthesis becomes predominantly localized to distinct cytoplasmic inclusions. nih.govresearchgate.net
Similarly, research on Turnip Mosaic Virus (TuMV), a plant potyvirus, has employed BrUTP labeling to visualize viral RNA within replication complexes. These studies demonstrated that newly synthesized viral RNA, detected via BrUTP incorporation, co-localizes with viral proteins such as the RNA-dependent RNA polymerase (RdRp) and VPg-Pro in punctate structures within the cytoplasm. researchgate.net
The ability to directly visualize nascent RNA through BrUTP incorporation provides a significant advantage over other methods like in situ hybridization, as it specifically targets actively synthesized transcripts, offering a dynamic view of the replication process. alphavirus.org
| Virus Family/Genus | Virus Example | Host Cell Type | Key Findings on RNA Synthesis Localization |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | BSR-T7 cells | Primary mRNA synthesis is cytoplasmic; later stages show synthesis concentrated in protein-rich inclusions. nih.govresearchgate.net |
| Togaviridae | Semliki Forest Virus (SFV) | Mammalian cells | Nascent viral RNA is found in cytoplasmic replication complexes, spatially distinct from stress granules. alphavirus.org |
| Potyviridae | Turnip Mosaic Virus (TuMV) | Nicotiana benthamiana protoplasts | BrUTP-labeled RNA is found in punctate cytoplasmic structures associated with viral replication proteins. researchgate.net |
Interplay between Viral RNA Synthesis and Host Cell Structures
Viruses are obligate intracellular parasites that extensively manipulate host cell structures and processes to support their replication. mdpi.comnih.govlibretexts.org BrUTP labeling has been instrumental in dissecting the relationship between the sites of viral RNA synthesis and various host cell organelles and structures.
One area of significant investigation has been the interaction between viral replication complexes and host stress granules (SGs). SGs are cytoplasmic aggregates of mRNA and proteins that form in response to cellular stress and are linked to the inhibition of translation. alphavirus.org Using BrUTP labeling in Semliki Forest Virus (SFV) infected cells, researchers have shown that when SGs are present, they are typically located in cellular regions devoid of newly produced viral RNA. alphavirus.org This spatial segregation suggests that viruses may evolve strategies to avoid having their newly synthesized RNA sequestered in these translationally silent granules.
The study of Vesicular Stomatitis Virus (VSV) has revealed a critical role for the host cytoskeleton in the lifecycle of the virus. After being synthesized in cytoplasmic inclusions, as identified by BrUTP pulse-labeling, viral mRNAs are transported away from these sites in a microtubule-dependent manner. nih.gov Disrupting the microtubule network leads to an accumulation of viral mRNA on the surface of the inclusions and a decrease in the rate of viral protein translation. nih.gov This indicates that the host cell's transport network is co-opted by the virus to move its transcripts from the "factories" to the ribosomes for protein synthesis.
These examples highlight how BrUTP labeling, by allowing the visualization of nascent viral RNA in the context of the cellular architecture, provides critical insights into the complex strategies viruses employ to manipulate and usurp host cell structures for their own propagation. mdpi.comnih.gov
Advanced Methodologies and High Throughput Approaches Utilizing Brutp
Precision Run-On Sequencing (PRO-seq) for Nucleotide-Resolution Mapping
Precision Run-On Sequencing (PRO-seq) is a significant refinement of the GRO-seq method that maps the precise location of active RNA polymerases at single-nucleotide resolution. harvard.eduillumina.comnih.gov While conceptually similar to GRO-seq, PRO-seq utilizes biotin-labeled nucleoside triphosphates (biotin-NTPs) instead of BrUTP. nih.govnih.govspringernature.com The bulkiness of the biotin (B1667282) tag causes the RNA polymerase to halt after incorporating a single labeled nucleotide. nih.govillumina.combiorxiv.org This allows for the exact identification of the 3' end of the nascent transcript, which corresponds to the active site of the polymerase. harvard.edunih.gov
The labeled nascent RNAs are then fragmented and enriched using streptavidin-coated magnetic beads, which have a high affinity for biotin. nih.govharvard.edu Subsequent sequencing provides a high-resolution, genome-wide map of polymerase activity. springernature.com This level of precision enables detailed studies of polymerase pausing, transcription initiation sites, and the immediate transcriptional responses to cellular signals. harvard.edunih.gov Although PRO-seq typically uses biotin-NTPs, its development is a direct evolution of the run-on and nascent transcript labeling principles established by GRO-seq with BrUTP.
Table 1: Comparison of GRO-seq and PRO-seq
| Feature | Global Run-On Sequencing (GRO-seq) | Precision Run-On Sequencing (PRO-seq) |
| Primary Label | 5-Bromouridine 5'-triphosphate (BrUTP). illumina.comnih.gov | Biotin-NTPs. nih.govspringernature.com |
| Resolution | ~30-100 nucleotides. illumina.com | Single nucleotide. harvard.eduillumina.com |
| Principle | Incorporation of BrUTP into elongating RNA transcripts. wikipedia.org | Incorporation of a single, bulky biotin-NTP halts polymerase. illumina.combiorxiv.org |
| Enrichment | Immunoprecipitation with anti-BrdU antibody. illumina.comillumina.com | Affinity purification with streptavidin beads. nih.govharvard.edu |
| Key Applications | Genome-wide transcriptional profiling, identifying active enhancers and non-coding RNAs. johnshopkins.edunih.govillumina.com | High-resolution mapping of polymerase pausing, transcription start sites, and elongation dynamics. harvard.edunih.gov |
Bru-Seq and BruChase-Seq for RNA Synthesis and Degradation Kinetics
To dissect the contributions of RNA synthesis and decay to steady-state RNA levels, researchers employ Bromouridine sequencing (Bru-seq) and Bromouridine chase-sequencing (BruChase-seq). nih.govnih.gov These techniques are based on the metabolic labeling of RNA with Bromouridine (Bru), which is taken up by cells and converted into BrUTP for incorporation into nascent transcripts. nih.govsigmaaldrich.com
In Bru-Seq , cells are exposed to a short pulse of bromouridine to label newly synthesized RNA. nih.govnih.gov This labeled RNA is then specifically captured via immunoprecipitation and sequenced, providing a direct measurement of the rate of RNA synthesis across the genome. nih.govresearchgate.net
BruChase-Seq extends this principle by introducing a "chase" step. nih.govnih.gov After the initial bromouridine pulse, the cells are washed and incubated in media containing a high concentration of unlabeled uridine (B1682114). sigmaaldrich.compnas.org This effectively stops the incorporation of the labeled analog. By collecting and analyzing cells at different time points during the chase, it is possible to isolate RNA populations of specific ages and thereby determine their stability and degradation rates on a genome-wide scale. nih.govpnas.org Together, these methods provide a comprehensive view of the RNA life cycle, from synthesis to decay. nih.govsigmaaldrich.com
Integration with Super-Resolution Microscopy for Sub-Diffraction Imaging
Beyond sequencing, BrUTP is a valuable tool for visualizing transcription directly within the cell. Nascent RNA labeled with bromouridine can be detected using immunofluorescence with specific anti-BrdU antibodies. harvard.edualphavirus.org When this labeling strategy is combined with super-resolution microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) or Stimulated Emission Depletion (STED) microscopy, it allows for the imaging of transcription sites and RNA organization at a resolution that surpasses the diffraction limit of light. nih.govbiorxiv.org
This integration enables researchers to visualize the sub-nuclear localization of active transcription, such as in transcription factories, and to study the spatial relationship between nascent RNA and the chromatin template with nanoscale precision. nih.gov While other analogs like 5-ethynyluridine (B57126) (EU) are also used for super-resolution imaging via click chemistry, BrUTP labeling remains a well-established method for high-resolution imaging of RNA in fixed cells. harvard.edualphavirus.orgnih.gov
Applications in Multi-Omics Research and Systems Biology
The integration of multiple omics datasets—such as genomics, transcriptomics, proteomics, and metabolomics—is the cornerstone of systems biology. This holistic approach aims to understand the intricate interplay of various molecular components that orchestrate biological processes. BrUTP plays a pivotal role in this endeavor by enabling the study of the nascent transcriptome, which represents the most immediate transcriptional response of a cell to internal or external stimuli. By capturing this dynamic layer of gene expression, researchers can more accurately correlate transcriptional events with changes in the proteome and metabolome, thereby constructing more comprehensive models of cellular systems.
A key application of BrUTP in multi-omics is the co-analysis of newly synthesized RNA and proteins. This allows for the direct investigation of the relationship between transcription and translation, two fundamental processes in gene expression. For instance, in virology, BrUTP labeling has been instrumental in elucidating the spatial and temporal dynamics of viral replication. By co-staining for BrUTP-labeled viral RNA and specific viral or host proteins, researchers can visualize the sites of viral transcription and their association with protein-rich replication complexes. nih.govnih.gov
One illustrative example comes from the study of Vesicular Stomatitis Virus (VSV). Researchers used BrUTP to label newly synthesized viral RNA and co-localized it with a fluorescently tagged viral phosphoprotein (P protein). nih.gov These studies revealed that while initial mRNA synthesis occurs throughout the cytoplasm, it is redirected to specific cytoplasmic inclusions upon the expression of viral proteins. nih.gov This demonstrates a direct link between the proteome (viral protein expression) and the spatial organization of the transcriptome (viral RNA synthesis).
Furthermore, pulse-chase experiments using BrUTP can be combined with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In such an approach, cells are first pulsed with BrUTP to label nascent RNA and then chased with a medium containing heavy-isotope labeled amino acids to track newly synthesized proteins. By isolating the BrUTP-labeled RNA and quantifying the associated proteins, it is possible to identify proteins that are specifically translated from newly transcribed mRNAs under particular conditions. While direct studies coupling BrUTP and SILAC for global analysis are emerging, the principles have been established in various contexts. For example, combining metabolic pulse labeling with quantitative proteomics has been effectively used to monitor the dynamics of host and viral protein synthesis during influenza A virus infection. nih.gov
The data derived from such multi-omics approaches are invaluable for constructing and refining systems biology models. By understanding the dynamic interplay between the nascent transcriptome and the proteome, researchers can uncover regulatory hubs, signaling pathways, and feedback loops that are critical for cellular homeostasis and disease pathogenesis.
Detailed Research Findings
The integration of BrUTP-based nascent RNA analysis with proteomics has yielded significant insights into various biological systems. Below are examples of research findings presented in a structured format.
| Biological System/Model | Methodology | Key Findings | Reference |
|---|---|---|---|
| Vesicular Stomatitis Virus (VSV) Infection | BrUTP labeling of viral RNA, immunofluorescence microscopy of viral proteins. | Viral protein expression redirects nascent viral RNA synthesis from a diffuse cytoplasmic pattern to discrete cytoplasmic inclusions. This demonstrates a direct spatial coupling between the viral proteome and transcriptome. | nih.govnih.gov |
| Semliki Forest Virus (SFV) Infection | In vivo BrUTP labeling of nascent viral RNA, co-immunostaining for TIA-1 (a stress granule marker protein). | Nascent viral RNA was found in regions devoid of stress granules, suggesting a mechanism by which the virus avoids translational repression by sequestering its replication complexes away from these structures. | nih.gov |
| Human Fibroblasts | Run-on transcription with BrUTP in permeabilized cells, followed by DNase digestion and salt extraction. | Nascent RNA remains associated with the nuclear matrix after the removal of the majority of DNA and proteins, indicating that transcription occurs in specific, organized domains within the nucleus. | researchgate.net |
| Trypanosoma brucei | In situ BrUTP labeling in permeabilized nuclei with or without α-amanitin (RNA polymerase II inhibitor). | RNA polymerase I-mediated transcription is confined to specific perinucleolar foci, revealing the spatial organization of different transcriptional activities within the nucleus. | researchgate.net |
Research Considerations and Methodological Nuances in Brutp Based Studies
Optimization of BrUTP Incorporation Conditions
The efficiency of BrUTP incorporation into newly synthesized RNA is contingent on several critical parameters that must be optimized to ensure meaningful and reproducible results. Because cell membranes are generally impermeable to nucleotides like BrUTP, methods must be employed to introduce the molecule into the cellular environment where transcription occurs. harvard.edunih.gov
Common strategies include mechanically permeabilizing cells, microinjecting BrUTP directly into cells, or using cationic liposome (B1194612) transfection reagents like DOTAP to facilitate uptake. harvard.edutandfonline.comnih.govnih.gov The choice of method can influence labeling efficiency and cell viability. For instance, using DOTAP has been shown to enable extensive uptake of BrUTP in growing cell monolayers within minutes. tandfonline.comnih.gov
Key factors that require optimization include:
Cell State: Assays yield the best results with actively growing cells, such as those in the exponential or log phase of growth, as they exhibit robust transcriptional activity. nih.gov
BrUTP Concentration: The concentration of BrUTP must be carefully titrated. For liposome-mediated delivery, concentrations between 1 mM and 10 mM have been used, with higher concentrations leading to a greater percentage of labeled cells. tandfonline.com
Incubation Time: The labeling pulse duration is critical. For studying active transcription sites, short incubation periods ranging from 1 to 30 minutes are typical. nih.govsemanticscholar.orgresearchgate.net Longer periods can result in more intense signals but may also allow for the transport and processing of labeled RNA, potentially obscuring the initial transcription sites. researchgate.net
Temperature: Incubation is often performed at 30°C or 37°C to facilitate enzymatic transcription processes. tandfonline.comnih.gov
Post-Labeling Treatment: It is crucial to remove unincorporated BrUTP from the RNA preparation before downstream applications like affinity purification to reduce background noise and ensure that only newly synthesized, labeled RNA is analyzed. nih.gov
The following table summarizes key parameters that have been optimized in various BrUTP labeling protocols.
| Parameter | Condition | Cell/System Type | Rationale/Observation | Source |
| Delivery Method | Liposome Transfection (DOTAP) | HeLa, COS-1 cells | Overcomes cell impermeability for extensive uptake in cell monolayers. | tandfonline.comnih.gov |
| Delivery Method | Cell Permeabilization | P. falciparum parasites | Allows entry of BrUTP for run-on transcription assays in suspension cultures. | researchgate.net |
| Incubation Time | 1-5 minutes | Yeast cells | Optimal for incorporating BrUTP into nascent RNA for transcription run-on (TRO) assays. | nih.gov |
| Incubation Time | 10-20 minutes | P. falciparum parasites | Sufficient for labeling nascent RNA in a transcriptional buffer. | researchgate.net |
| Incubation Time | 15-30 minutes | Human carcinoma cells | Produces a clear, punctate nuclear staining pattern of nascent RNA. | semanticscholar.orgresearchgate.net |
| BrUTP Concentration | 1-10 mM | HeLa cells | Increasing concentration from 1 mM to 10 mM increased the percentage of labeled cells. | tandfonline.com |
| Cell Condition | Exponentially growing | Yeast cells | Cells in log phase are actively growing and exhibit robust transcription, giving the best results. | nih.gov |
Interpretation of BrUTP Labeling Patterns in Different Cellular Contexts
Following incorporation, BrUTP-labeled RNA is typically visualized using immunofluorescence with antibodies that recognize bromouridine, revealing patterns that reflect the sites of active transcription. semanticscholar.org A common observation is a punctate or speckled pattern scattered throughout the nucleoplasm. semanticscholar.orgresearchgate.net These spots are considered genuine sites of RNA Polymerase II (RPII) transcription. semanticscholar.org The intensity of this pattern can differ from one cell to another, which may be due to varying efficiencies of BrUTP transfection or different levels of transcriptional activity related to the cell cycle. semanticscholar.orgalphavirus.org
The interpretation of these patterns is highly dependent on the experimental context:
Inhibitor Studies: The identity of the transcribing polymerase can be dissected using specific inhibitors. For example, α-amanitin, a potent inhibitor of RPII, can be used to confirm that the observed punctate pattern is from RPII activity. semanticscholar.orgresearchgate.net In the presence of α-amanitin, any remaining BrUTP signal may be attributed to RNA Polymerase I (Pol I) or Polymerase III, often seen in the nucleolus or perinucleolar foci. researchgate.net
Viral Infections: BrUTP labeling is a valuable tool for studying viral replication. In virus-infected cells, host transcription can be shut down using drugs like Actinomycin D, which does not affect viral RNA-dependent RNA polymerases. alphavirus.org This allows for the specific labeling of nascent viral RNA, enabling researchers to visualize its synthesis sites and track its movement within the cell, for instance, in relation to stress granules. alphavirus.org
Ultrastructural Analysis: At the electron microscopy level, BrUTP labeling has shown that the primary sites of nucleoplasmic transcription are in perichromatin regions. nih.gov The nascent transcripts themselves appear as structures known as perichromatin fibrils, which are co-localized with essential transcription and processing factors like RNA polymerase II and splicing factors. nih.gov
Transcription Dynamics: In transcription run-on assays, BrUTP labeling can reveal the distribution of transcriptionally active polymerases along a gene. nih.gov An accumulation of signal beyond a gene's normal termination site can indicate a defect in transcription termination. nih.gov
Comparative Analysis with Other RNA Labeling Techniques (e.g., 4-thiouridine (B1664626), ethynyluridine)
BrUTP is one of several uridine (B1682114) analogs used to study RNA dynamics. Its main competitors, 4-thiouridine (4sU) and 5-ethynyluridine (B57126) (EU), offer different advantages and disadvantages.
5-Bromouridine (BrU/BrUTP):
Advantages: BrU-based methods are well-established and validated. nih.gov The resulting BrU-labeled RNA does not cause misincorporation by reverse transcriptase, making it suitable for sequencing applications where the original sequence must be preserved. nih.gov It is also compatible with standard immunofluorescence and immunostaining protocols. nih.gov
Disadvantages: The triphosphate form, BrUTP, is cell-impermeable, requiring disruptive delivery methods like cell permeabilization or microinjection, which are labor-intensive and not applicable to all systems, especially whole animals. harvard.edunih.gov Detection relies on antibodies, which can have limited diffusion into dense tissues, making whole-mount imaging difficult. harvard.edu When using the cell-permeable nucleoside (BrU), effective labeling can require long incubation times (e.g., 24 hours). nih.gov
4-Thiouridine (4sU):
Advantages: As a nucleoside, 4sU is readily taken up by living cells without the need for permeabilization. nih.gov It allows for the biochemical separation of new and old RNA via biotinylation of its thiol group, followed by streptavidin-based purification. nih.gov For sequencing (e.g., SLAM-seq), 4sU can be chemically modified to induce specific T-to-C mutations during reverse transcription, which allows for the bioinformatic identification of newly synthesized transcripts. biorxiv.org
Disadvantages: The induction of T-to-C mutations is a significant drawback if the goal is to determine the precise RNA sequence or abundance. nih.gov High concentrations or extended exposure to 4sU can be cytotoxic and may interfere with cellular processes like pre-mRNA splicing, particularly for introns with weak splice sites. plos.org
5-Ethynyluridine (EU):
Advantages: EU is a cell-permeable nucleoside that is incorporated into nascent RNA. jenabioscience.com Its key advantage is its detection via copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry". nih.govjenabioscience.com This method is very fast and highly sensitive, and the small size of the azide-linked fluorescent probes allows for excellent tissue penetration and high-resolution imaging, including whole-mount staining. harvard.edunih.gov
Disadvantages: In some organisms, EU has been shown to incorporate into DNA, which can complicate the specific analysis of transcription. biorxiv.org Prolonged culture with EU can inhibit cell growth. nih.gov
The following table provides a comparative analysis of these three common RNA labeling techniques.
| Feature | 5-Bromouridine 5'-triphosphate (BrUTP) / BrU | 4-Thiouridine (4sU) | 5-Ethynyluridine (EU) |
| Form | Nucleotide triphosphate (BrUTP) or Nucleoside (BrU) | Nucleoside | Nucleoside |
| Cell Permeability | BrUTP: No (requires permeabilization/injection). harvard.edunih.gov BrU: Yes. | Yes | Yes |
| Detection Method | Antibody-based (Immunofluorescence, Immunopurification). harvard.edunih.gov | Biotinylation of thiol group for pulldown; T>C conversion in sequencing. nih.govnih.gov | "Click Chemistry" with fluorescent azides. nih.govjenabioscience.com |
| Primary Advantage | Well-validated; no sequence changes during RT-PCR. nih.gov | Allows for biochemical purification and bioinformatic detection of nascent RNA. | Fast, highly sensitive detection suitable for high-resolution imaging. harvard.edu |
| Primary Disadvantage | Disruptive delivery (BrUTP); slow incorporation (BrU); antibody diffusion limits. harvard.edunih.gov | Can induce mutations in sequencing; potential splicing artifacts. nih.govplos.org | Potential for DNA incorporation in some systems; can inhibit cell growth. nih.govbiorxiv.org |
| Common Application | Nuclear run-on assays (GRO-seq); immunofluorescence. nih.gov | Measuring RNA turnover and kinetics (TT-seq, SLAM-seq). nih.govresearchgate.net | High-resolution microscopic imaging of RNA synthesis and transport. nih.gov |
Future Prospects for Novel BrUTP-Based Methodological Development
While newer analogs like 4sU and EU have surpassed BrUTP in certain applications, there remains potential for novel methodological developments. The future of BrUTP-based studies will likely involve its integration with other advanced technologies to answer more complex biological questions.
One promising direction is the development of dual-labeling strategies. For example, a method called "Dyrec-seq" was developed to simultaneously measure transcription and degradation rates by combining sequential labeling with BrU and 4sU. biorxiv.org In this approach, pre-existing RNAs are labeled with BrU, which are then chased with 4sU to label nascent transcripts. biorxiv.org This allows for the concurrent quantification of both RNA synthesis and decay within the same system, providing a more dynamic and comprehensive view of transcriptome regulation.
Further advancements could focus on:
Combining with High-Resolution Imaging: Integrating BrUTP labeling with super-resolution microscopy could provide unprecedented detail about the spatial organization of transcription factories and the immediate fate of nascent transcripts within the nuclear architecture.
Single-Cell Applications: Adapting BrUTP-based run-on techniques for single-cell analysis could reveal cell-to-cell heterogeneity in transcriptional activity and regulation, which is often masked in bulk population studies.
Integration with Proteomics: Combining BrUTP-based RNA pulldowns with mass spectrometry (RNA-protein crosslinking) could identify the specific proteins associated with nascent transcripts at different stages of transcription and processing, offering insights into the assembly of ribonucleoprotein complexes.
As transcriptomics continues to evolve towards more dynamic, multi-layered, and spatially resolved analyses, BrUTP, as a foundational tool, may find new life in innovative combinatorial methodologies designed to decode the complex language of gene expression. nih.govalliedacademies.org
Q & A
Q. Table 1: Physical Properties of 5-BrUTP
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 629 g/mol (sodium salt) | |
| Solubility in PBS | 10 mg/mL | |
| Purity (HPLC) | >98% |
Advanced: How can temporal RNA synthesis dynamics be analyzed using BrUTP pulse-chase experiments?
Answer:
BruChase-Seq (BrUTP Chase Sequencing) enables time-resolved transcription profiling:
Pulse: Label nascent RNA with BrUTP for 5–15 minutes.
Chase: Replace BrUTP with excess unlabeled UTP to track RNA turnover.
Harvest RNA at intervals (0, 30, 60 mins) and perform IP-sequencing .
Application: This method revealed RNAPII pausing at enhancers during early G1 phase in mammalian cells .
Advanced: Why is 5-BrUTP preferred over other modified nucleotides (e.g., 2-thiouridine) for transcription studies?
Answer:
5-BrUTP offers:
Q. Table 2: Comparison of Modified Nucleotides
| Nucleotide | Detection Method | RNAPII Compatibility | Reference |
|---|---|---|---|
| 5-BrUTP | Anti-BrdU IP | High | |
| 2'-Fluorouridine | Metabolic labeling | Moderate | |
| 2-Thiouridine | Thiol-specific probes | Low |
Advanced: How does BrUTP labeling reconcile conflicting models of nuclear transcription organization?
Answer:
BrUTP studies support both "transcription factories" (clustered RNAPII hubs) and diffuse nucleoplasmic activity, depending on cell cycle stage:
- G1 phase: BrUTP labels nucleolar and nucleoplasmic foci, consistent with factory models .
- S phase: Transcription redistributes to avoid replication machinery, yielding dispersed signals .
Resolution: Multi-color FISH combined with BrUTP can map co-transcribed genes to specific factories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
